Thiantoin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiantoin can be synthesized through several methods, one of which involves the condensation of thiophene-2-carboxylic acid with phenylhydrazine, followed by cyclization with urea. Another method includes the reaction of thiophene-2-carboxylic acid with phenyl isocyanate, leading to the formation of the desired hydantoin ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Thiantoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives depending on the functional groups introduced.
Scientific Research Applications
Thiantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: this compound and its derivatives are being explored for their anticonvulsant properties, similar to other hydantoin compounds.
Industry: this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of thiantoin involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, this compound can modulate their activity, leading to effects such as the inhibition of neuronal firing, which is beneficial in the treatment of seizures. The pathways involved include the stabilization of the inactivated state of sodium channels, thereby preventing excessive neuronal activity.
Comparison with Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar to phenytoin, used in the treatment of epilepsy.
Mephenytoin: Another anticonvulsant hydantoin derivative.
Comparison: Thiantoin is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other hydantoin derivatives
Properties
CAS No. |
7772-37-4 |
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Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
5-phenyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |
InChI Key |
DCPACFSINCUFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
7772-37-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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